![molecular formula C20H22BF3O3 B2814742 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- CAS No. 1813554-41-4](/img/structure/B2814742.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-
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Overview
Description
The compound “1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-” is a type of boronic acid ester . It is also known as Methoxyboronic acid pinacol ester . The empirical formula of this compound is C7H15BO3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOB1OC(C)(C)C(C)(C)O1
. The InChI key for this compound is JZZJAWSMSXCSIB-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.00 . It has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C .Scientific Research Applications
Borylation of Alkylbenzenes
This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Hydroboration of Alkynes and Alkenes
It can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Coupling with Aryl Iodides
This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Asymmetric Hydroboration of 1,3-Enynes
It can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Synthesis of Phenylboronic Ester Derivatives
Two phenylboronic ester derivatives, 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (A) and N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (B), have been synthesized using this compound .
Synthesis of Conjugated Copolymers
This compound can be used in the synthesis of intermediates for generating conjugated copolymers .
Safety And Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)16-8-10-17(11-9-16)25-13-14-6-5-7-15(12-14)20(22,23)24/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNULFOLGVEJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- |
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